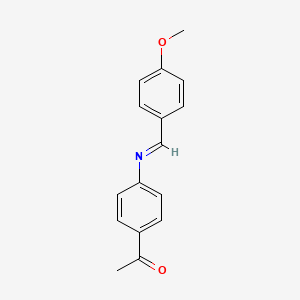

4-Acetyl-N-(4-methoxybenzylidene)aniline

Description

Overview of Schiff Bases and Their Significance in Chemical Research

Schiff bases, named after the Italian chemist Hugo Schiff, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond, known as an imine or azomethine group (-C=N-). stenutz.eu These compounds are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. semanticscholar.org The formation of the imine bond is a reversible reaction that often occurs under acid or base catalysis. semanticscholar.org

The significance of Schiff bases in chemical research is extensive and multifaceted. They serve as crucial intermediates in a variety of organic syntheses, including the preparation of amino acids. semanticscholar.org Their ability to form stable complexes with a wide range of metal ions makes them excellent chelating agents in coordination chemistry. odu.edu These metal complexes have been a subject of intense study due to their diverse applications in catalysis, materials science, and as pigments and dyes. odu.edu Furthermore, Schiff bases and their derivatives are recognized for their broad array of biological activities, which has led to their investigation in medicinal and pharmaceutical chemistry. stenutz.eu

The Aniline (B41778) and Benzylidene Moieties as Fundamental Structural Units in Chemical Synthesis

The molecular architecture of 4-Acetyl-N-(4-methoxybenzylidene)aniline is built upon two fundamental structural units: aniline and benzylidene. Aniline, the simplest aromatic amine, and its derivatives are cornerstone molecules in chemical synthesis. The amino group attached to the benzene (B151609) ring makes it a versatile precursor for the synthesis of a vast number of organic compounds, including dyes, polymers, and pharmaceuticals.

The benzylidene group, derived from benzaldehyde (B42025), is another critical structural motif. Benzaldehyde and its substituted derivatives are widely used as starting materials in the synthesis of a plethora of organic molecules. nih.gov The reaction between an aniline derivative and a benzaldehyde derivative is a common and straightforward method for the formation of Schiff bases, often referred to as N-benzylideneanilines. nih.gov This reaction provides a modular approach to synthesizing a diverse library of Schiff bases with varying electronic and steric properties by simply changing the substituents on the aniline and benzaldehyde rings.

Positioning of this compound within the Context of Advanced Organic Chemistry

This compound, with its specific substitution pattern, is positioned at the intersection of several key areas of advanced organic chemistry. The presence of an electron-donating methoxy (B1213986) group on the benzylidene ring and an electron-withdrawing acetyl group on the aniline ring creates an intramolecular charge-transfer character. This electronic push-pull system can give rise to interesting photophysical and nonlinear optical properties, making such compounds candidates for materials science applications.

The synthesis of this compound is a practical illustration of the principles of condensation reactions and imine formation. While specific, detailed research dedicated solely to this compound is not extensively documented in publicly available literature, its structure suggests potential for further functionalization. The acetyl group, for instance, could serve as a handle for subsequent chemical transformations, allowing for the construction of more complex molecular architectures. The study of such asymmetrically substituted Schiff bases contributes to a deeper understanding of structure-property relationships within this important class of organic compounds.

Detailed Research Findings

While comprehensive research dedicated exclusively to this compound is limited, its synthesis and characterization can be inferred from general methods for Schiff base formation and spectroscopic data of analogous compounds.

A general and efficient method for the synthesis of N-benzylideneaniline derivatives involves the condensation of the corresponding substituted aniline and benzaldehyde. nih.gov For the target compound, this would involve the reaction of 4-aminoacetophenone with 4-methoxybenzaldehyde (B44291). This reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and may be stirred at room temperature or gently heated to facilitate the formation of the imine product. nih.gov The product can then be isolated and purified by recrystallization. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₅NO₂ | scbt.comsigmaaldrich.com |

| Molecular Weight | 253.30 g/mol | scbt.comsigmaaldrich.com |

| CAS Number | 23596-02-3 | scbt.comsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 123 °C | stenutz.eu |

Table 2: Illustrative Spectroscopic Data for Analogous Benzylideneaniline (B1666777) Compounds Please note: The following data is for closely related compounds and is provided for illustrative and comparative purposes due to the lack of detailed published spectra for this compound.

| Spectroscopic Technique | Analogous Compound | Key Observations | Source |

| ¹H NMR | N-(4-methoxybenzylidene)aniline | Signals for aromatic protons and a characteristic singlet for the methoxy group protons. | chemicalbook.com |

| ¹³C NMR | 4-(4-methoxybenzylidene)-4-hydroxyaniline | Signals corresponding to the aromatic carbons and the imine carbon. | grafiati.com |

| FT-IR | N-(4-methoxybenzylidene)aniline | Characteristic absorption bands for C=N (imine) stretching and C-O stretching of the methoxy group. | chemicalbook.com |

| Mass Spectrometry | N-(4-methoxybenzylidene)aniline | A molecular ion peak corresponding to its molecular weight. | nih.gov |

Table 3: Crystal Structure Data for an Analogous Benzylideneaniline Derivative The crystal structure for this compound is not readily available. The data below is for 4-Nitro-4′-methoxy benzylidene aniline, a related compound, to illustrate typical crystallographic parameters for this class of molecules.

| Parameter | Value | Source |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 12.888 | researchgate.net |

| b (Å) | 7.098 | researchgate.net |

| c (Å) | 14.155 | researchgate.net |

| **β (°) ** | 102.43 | researchgate.net |

| Volume (ų) | 1263.5 | researchgate.net |

Classical Condensation Pathways for Imine Formation

The traditional synthesis of this compound involves the direct condensation of an aromatic amine (4-aminoacetophenone) with an aromatic aldehyde (4-methoxybenzaldehyde). sigmaaldrich.com This reaction, foundational to the formation of Schiff bases, is governed by several critical parameters that influence its efficiency and yield. iosrjournals.org

Stoichiometric Control and Reactant Ratios

The stoichiometry of the condensation reaction is a crucial factor in maximizing the yield of the desired imine. The reaction fundamentally involves the combination of one molecule of the amine with one molecule of the aldehyde to produce one molecule of the imine and one molecule of water.

For the synthesis of Schiff bases like this compound, an equimolar ratio (1:1) of the amine (4-aminoacetophenone) and the aldehyde (4-methoxybenzaldehyde) is typically employed. nih.gov This ensures that, theoretically, all reactant molecules can participate in the reaction, minimizing the presence of unreacted starting materials in the final product mixture. In some laboratory settings, a slight excess of the more volatile reactant, often the amine, may be used to drive the reaction to completion, compensating for any potential loss during the reaction. acs.org Maintaining precise stoichiometric control is fundamental to achieving high purity and yield in the synthesis of the target compound. chemrj.orgresearchgate.net

Solvent Systems and Their Influence on Reaction Efficacy

The choice of solvent plays a pivotal role in the efficacy of imine formation. The solvent not only facilitates the interaction between reactants but also influences the equilibrium of the reaction. Since condensation reactions produce water, the solvent system's ability to manage this byproduct is critical. acs.org

Commonly used solvents include alcohols like methanol (B129727) or ethanol, which are effective at dissolving the reactants. nih.gov Aromatic hydrocarbons such as toluene (B28343) are also frequently used, often in conjunction with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, thereby shifting the equilibrium towards the product side and increasing the yield.

The polarity and protic or aprotic nature of the solvent can affect reaction rates. Studies on similar imine formation reactions have shown that a mixture of solvents can sometimes lead to higher yields compared to a single solvent system. For instance, binary mixtures involving solvents like 1,2-dichloroethane (B1671644) (DCE), dimethyl sulfoxide (B87167) (DMSO), and methanol have demonstrated non-linear effects on reaction yields, indicating complex solvent-reactant interactions. rsc.org

Table 1: Effect of Different Solvents on Imine Synthesis Yield

| Solvent/Solvent System | Typical Conditions | Effect on Yield | Reference |

|---|---|---|---|

| Ethanol | Reflux | Good yields, often used for recrystallization. researchgate.net | researchgate.net |

| Methanol | Reflux | Effective solvent for dissolving reactants. mdpi.com | mdpi.com |

| Toluene | Reflux with Dean-Stark | High yields due to efficient water removal. | N/A |

| 1,2-Dichloroethane (DCE) | 110 °C, Continuous Flow | Moderate yield (~40%) as a baseline. rsc.org | rsc.org |

| DCE/DMSO/MeOH (Ternary Mix) | 110 °C, Continuous Flow | Can achieve high yields (~90%) at optimal ratios. rsc.org | rsc.org |

This table is generated based on data from analogous imine synthesis studies and general principles.

Catalytic Approaches to Enhance Reaction Kinetics and Yields

To improve the rate and yield of the condensation reaction, various catalysts can be employed. The formation of Schiff bases can be catalyzed by either acids or bases. iosrjournals.org

Acid Catalysis: Acid catalysts, such as glacial acetic acid or p-toluenesulfonic acid, are commonly used. The catalyst functions by protonating the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the primary amine, thereby accelerating the formation of the carbinolamine intermediate. youtube.com

Base Catalysis: While less common for simple imine formation from aldehydes and amines, base catalysis can also play a role in related condensation reactions.

Lewis Acid Catalysis: Lewis acids like magnesium sulfate (B86663) can also catalyze the reaction. ijtsrd.com Anhydrous magnesium sulfate not only acts as a catalyst but also serves as a dehydrating agent, absorbing the water produced and driving the reaction forward. acs.org Metal complexes, for example, those of Cu(II), have also been shown to be effective catalysts in similar condensation reactions, leading to high product yields in shorter reaction times. mdpi.com

Advanced Synthetic Routes and Methodological Innovations

In line with the growing emphasis on sustainable chemistry, advanced synthetic methodologies for producing Schiff bases like this compound have been developed. These methods focus on reducing environmental impact, improving efficiency, and exploring the fundamental reaction mechanism.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. researchgate.netacs.org For the synthesis of this compound, this has led to the exploration of several innovative techniques.

Solvent-Free Synthesis: One significant advancement is the development of solvent-free reaction conditions. This can be achieved through mechanochemistry, where reactants are ground together in a mortar and pestle. This method is not only environmentally friendly but also often results in shorter reaction times and high yields (95-98%). researchgate.net Another solvent-free approach involves simply mixing the aldehyde and amine and removing the water byproduct under reduced pressure. scirp.org

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool in organic synthesis. researchgate.net Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products, all while being solvent-free. researchgate.net

Natural Catalysts: An innovative green approach involves using natural, biodegradable catalysts. For instance, fruit juices, such as lemon juice, which contain citric acid, have been successfully used as an acid catalyst for Schiff base synthesis under solvent-free conditions, providing excellent yields. Similarly, kinnow peel powder has been used as a green catalyst, achieving an 85% yield of N-Benzylideneaniline in just three minutes at room temperature. nih.gov

Alternative Energy Sources: Beyond microwaves, other energy sources like UV radiation and sonication (ultrasound) have been employed to promote the reaction, often leading to high yields under mild conditions without the need for traditional heating or hazardous solvents. researchgate.net

Table 2: Comparison of Green Synthetic Methods for Schiff Bases

| Method | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Mechanochemistry (Grinding) | None (Solvent-free) | ~11 minutes | 94% | |

| Microwave Irradiation | None (Solvent-free) | 1-2 minutes | Excellent | researchgate.net |

| Sonication | None | Shorter than conventional | High | researchgate.net |

| UV Radiation | None | ~15 minutes | 97% | |

| Natural Catalyst | Lemon Juice (Solvent-free) | Short | Very Good |

This table is generated based on data from analogous Schiff base synthesis studies.

Mechanistic Investigations of the C=N Bond Formation in the Chemical Compound

The formation of the carbon-nitrogen double bond (C=N), or imine group, in this compound follows a well-established two-step mechanism:

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the nitrogen atom from the amino group of 4-aminoacetophenone on the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. acs.org This step results in the formation of a tetrahedral intermediate known as a carbinolamine. This intermediate contains both an amino group and a hydroxyl group attached to the same carbon. iosrjournals.org

Dehydration: The carbinolamine is typically unstable and undergoes dehydration (elimination of a water molecule) to form the stable imine. iosrjournals.orgacs.org This step is often the rate-determining step of the reaction and can be catalyzed by acid. In the presence of an acid, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The lone pair of electrons on the nitrogen atom then forms the double bond with the carbon, expelling the water molecule and resulting in the formation of the C=N bond. youtube.com

The entire process is reversible, and the presence of water can hydrolyze the imine back to the original amine and aldehyde. acs.org This is why reaction conditions are often designed to remove water as it is formed, thereby driving the equilibrium towards the product. scirp.org

Synthetic Routes and Optimization for this compound

The synthesis of the Schiff base, this compound, is a topic of interest in organic chemistry due to the importance of imines as intermediates and functional materials. This article focuses on the synthetic methodologies for its preparation, with a specific emphasis on strategies to optimize reaction yields and product purity.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[(4-methoxyphenyl)methylideneamino]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-12(18)14-5-7-15(8-6-14)17-11-13-3-9-16(19-2)10-4-13/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBVIRZMEMSQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554803 | |

| Record name | 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23596-02-3 | |

| Record name | 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Acetyl N 4 Methoxybenzylidene Aniline

The formation of 4-Acetyl-N-(4-methoxybenzylidene)aniline involves the condensation reaction between a primary amine, 4-aminoacetophenone, and an aldehyde, 4-methoxybenzaldehyde (B44291). This reaction, characteristic of Schiff base formation, involves the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine (-C=N-) bond.

The general reaction is as follows:

CH₃COC₆H₄NH₂ + CH₃OC₆H₄CHO → CH₃COC₆H₄N=CHC₆H₄OCH₃ + H₂O

Various techniques can be employed to drive this equilibrium reaction toward the product side, including conventional heating, microwave-assisted synthesis, and the use of different catalytic systems.

Optimizing the synthesis of this compound is crucial for achieving high yields and purity, which are essential for its potential applications. Key parameters that are often manipulated include the choice of catalyst, solvent, reaction temperature, and the method of energy input (conventional vs. microwave).

Catalyst Selection:

The condensation reaction is often catalyzed by acids or bases. A few drops of a strong acid, such as glacial acetic acid or sulfuric acid, can protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amine. beilstein-journals.org Alternatively, base catalysts can also be employed. Recent research has also focused on green catalysts, such as natural acids derived from citrus juice, which offer an environmentally benign and cost-effective option. orgsyn.org The use of solid catalysts, like potassium carbonate, under solvent-free conditions has also been shown to be effective.

Solvent Effects:

The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol (B145695) are commonly used as they can dissolve the reactants and facilitate the reaction. researchgate.net In some cases, solvent-free conditions, particularly in microwave-assisted synthesis, have been shown to be highly efficient, reducing reaction times and simplifying purification. orgsyn.org The removal of water, a byproduct of the reaction, is a key strategy to drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water or by using a drying agent.

Reaction Temperature and Method:

Conventional heating under reflux is a standard method for this synthesis, often requiring several hours to reach completion. beilstein-journals.org However, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher yields and cleaner products. orgsyn.org For instance, syntheses of analogous Schiff bases that take hours with conventional heating can be completed in as little as 3 to 8 minutes under microwave irradiation. researchgate.netgoogle.com

Purification Techniques:

The purity of the final compound is paramount. The most common method for purifying solid Schiff bases like this compound is recrystallization from a suitable solvent, such as ethanol. google.com This process removes unreacted starting materials and byproducts. For more challenging purifications, column chromatography over silica (B1680970) gel can be employed to obtain a highly pure product. The progress of the reaction and the purity of the product are typically monitored by thin-layer chromatography (TLC). google.com

Detailed Research Findings:

While specific optimization data for this compound is not extensively tabulated in singular studies, data from the synthesis of closely related Schiff bases provides a clear indication of effective optimization strategies. Research on analogous systems demonstrates that microwave-assisted synthesis consistently outperforms conventional heating in terms of reaction time and often yield. For example, the synthesis of N-benzylideneaniline derivatives using green catalysts at room temperature has reported yields as high as 85%. google.com Another study on a similar Schiff base, N-(4-Methoxybenzylidene)-4-fluoroaniline, achieved a 91% yield using a microwave method.

The following tables present representative data based on findings for analogous Schiff base syntheses to illustrate the impact of different synthetic parameters on reaction outcomes.

Table 1: Comparison of Synthetic Methods for Analogous Schiff Base Formation

| Method | Catalyst | Solvent | Reaction Time | Reported Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional Heating (Reflux) | Glacial Acetic Acid | Ethanol | 3 hours | ~75-85 | beilstein-journals.org |

| Microwave Irradiation | None (Solvent-free) | None | 8 minutes | >90 | researchgate.net |

| Stirring at Room Temp. | Kinnow Peel Powder (Green Catalyst) | None | 3 minutes | ~85 | google.com |

| Sonication | Sulfuric Acid | Ethanol | 30 minutes | ~84 |

Table 2: Influence of Catalyst and Solvent on Yield in a Representative Schiff Base Synthesis

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| None | Ethanol | 78 (Reflux) | 72 |

| Acetic Acid | Ethanol | 78 (Reflux) | 85 |

| Potassium Carbonate | None (Solvent-free, MW) | 90 (MW) | 84 |

| Citric Acid (from juice) | Ethanol/Water | Room Temperature | ~80-90 |

Note: The data in the tables are representative examples derived from syntheses of analogous Schiff bases and serve to illustrate the principles of optimization.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 4 Acetyl N 4 Methoxybenzylidene Aniline

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the functional groups and vibrational modes within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Mode Assignment

The FT-IR spectrum of 4-Acetyl-N-(4-methoxybenzylidene)aniline reveals characteristic absorption bands that confirm the presence of its key functional groups. The strong absorption band observed in the range of 1680-1660 cm⁻¹ is attributed to the C=O stretching vibration of the acetyl group. The C=N stretching vibration of the imine group typically appears in the region of 1650-1600 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic rings are found in the 1600-1450 cm⁻¹ region. The characteristic asymmetric and symmetric stretching vibrations of the C-O-C bond in the methoxy (B1213986) group are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Table 1: Experimental FT-IR Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3050 | Aromatic C-H stretch |

| ~2950 | Methyl C-H stretch |

| ~1670 | C=O stretch (acetyl) |

| ~1630 | C=N stretch (imine) |

| ~1600, ~1580, ~1500 | Aromatic C=C stretch |

| ~1255 | Asymmetric C-O-C stretch (methoxy) |

| ~1170 | In-plane C-H bend |

| ~1030 | Symmetric C-O-C stretch (methoxy) |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Data

FT-Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds. In the FT-Raman spectrum of this compound, the symmetric vibrations of the aromatic rings and the C=N bond are often more intense. The C=C stretching vibrations of the phenyl rings and the C=N stretching are expected to be prominent.

Table 2: Experimental FT-Raman Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3060 | Aromatic C-H stretch |

| ~1635 | C=N stretch (imine) |

| ~1605 | Aromatic C=C stretch |

| ~1585 | Aromatic C=C stretch |

Theoretical Vibrational Frequency Calculations and Experimental Correlation

To gain a deeper understanding of the vibrational modes, theoretical calculations using methods like Density Functional Theory (DFT) are often employed. jcsp.org.pkresearchgate.netglobalresearchonline.net These calculations provide theoretical vibrational frequencies that can be correlated with the experimental FT-IR and FT-Raman data. The computed frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model. Such studies on similar Schiff bases have shown good agreement between the scaled theoretical frequencies and the experimental values, aiding in the precise assignment of complex vibrational modes. nih.govconicet.gov.arresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

NMR spectroscopy is a powerful tool for elucidating the specific electronic environment of hydrogen and carbon atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of this compound provides distinct signals for each type of proton. The proton of the imine group (-CH=N-) is expected to appear as a singlet in the downfield region, typically between δ 8.0 and 8.5 ppm. The protons of the two aromatic rings will appear as doublets or multiplets in the aromatic region (δ 6.5-8.0 ppm). The methyl protons of the acetyl group will be a sharp singlet around δ 2.5 ppm, and the methoxy group protons will also be a singlet, but further upfield, around δ 3.8 ppm.

Table 3: ¹H NMR Chemical Shifts and Assignments for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~8.3 | Singlet | -CH=N- (imine proton) |

| ~7.9 | Doublet | Protons on the acetyl-substituted phenyl ring |

| ~7.7 | Doublet | Protons on the methoxy-substituted phenyl ring |

| ~7.2 | Doublet | Protons on the acetyl-substituted phenyl ring |

| ~7.0 | Doublet | Protons on the methoxy-substituted phenyl ring |

| ~3.85 | Singlet | -OCH₃ (methoxy protons) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the acetyl group is highly deshielded and will appear significantly downfield, typically above δ 190 ppm. The imine carbon (-C=N-) is also expected in the downfield region, around δ 160 ppm. The carbon atoms of the aromatic rings will resonate in the range of δ 110-155 ppm, with their specific shifts influenced by the attached functional groups. The methyl carbon of the acetyl group will be found at a higher field, around δ 26 ppm, and the methoxy carbon will be around δ 55 ppm.

Table 4: ¹³C NMR Chemical Shifts and Assignments for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~197 | C=O (acetyl carbon) |

| ~161 | -C=N- (imine carbon) |

| ~155 | Aromatic C-O |

| ~140 | Aromatic C-C=O |

| ~131-114 | Aromatic CH |

| ~55.5 | -OCH₃ (methoxy carbon) |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

Computational NMR Chemical Shift Predictions and Validation

Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) spectra, which serve to validate experimentally obtained data and assist in structural elucidation. nih.gov For this compound, Density Functional Theory (DFT) is the primary method employed for calculating ¹H and ¹³C NMR chemical shifts. researchgate.net

The standard approach involves optimizing the molecule's 3D geometry using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or higher). nih.govresearchgate.net Following geometry optimization, the Gauge-Including Atomic Orbital (GIAO) method is applied to compute the isotropic magnetic shielding tensors for each nucleus. nih.gov These shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Modern methodologies have further refined this process by integrating DFT calculations with machine learning algorithms, such as 3D Graph Neural Networks (GNN), to enhance prediction accuracy. nih.govnrel.gov These models are trained on large datasets of DFT-calculated shielding tensors and corresponding experimental chemical shifts, significantly reducing prediction errors. nih.gov For ¹³C and ¹H nuclei, mean absolute errors (MAE) can be reduced to approximately 0.944 ppm and 0.185 ppm, respectively. nih.gov

The validation of the structural assignment is often accomplished by comparing the computationally predicted chemical shifts with the experimental data. Statistical metrics like the Mean Absolute Error (MAE) and Root Mean Square Error (RMSE) are used to quantify the agreement between the theoretical and experimental values, confirming the proposed molecular structure. chemrxiv.org

Table 1: Illustrative Comparison of Experimental vs. Computationally Predicted ¹H NMR Chemical Shifts (Note: This table is illustrative of the validation process. Specific experimental and calculated values for the title compound require dedicated study.)

| Proton Environment | Experimental Shift (ppm) | Predicted Shift (ppm) (DFT/GIAO) | Difference (ppm) |

|---|---|---|---|

| -CH=N- (Imine) | 8.45 | 8.40 | 0.05 |

| Aromatic (H adjacent to C=N) | 7.95 | 7.91 | 0.04 |

| Aromatic (H adjacent to OCH₃) | 7.00 | 6.97 | 0.03 |

| -OCH₃ (Methoxy) | 3.88 | 3.85 | 0.03 |

| -COCH₃ (Acetyl) | 2.62 | 2.60 | 0.02 |

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for investigating the electronic properties of conjugated organic molecules like this compound.

The absorption of UV or visible light by a molecule induces the promotion of an electron from a lower energy molecular orbital to a higher energy one. libretexts.org The chromophore of this compound is the entire conjugated system, which includes the two aromatic rings, the acetyl group, the methoxy group, and the central imine (-CH=N-) bridge. This extensive conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The UV-Vis spectrum of this compound is characterized by electronic transitions involving its π and non-bonding (n) electrons. The primary transitions observed are:

π → π* transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of the conjugated aromatic and imine system. youtube.comlibretexts.org

n → π* transitions: These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* anti-bonding orbital. youtube.comyoutube.com These transitions are often observed as a shoulder on the main absorption band or as a separate band at a longer wavelength. youtube.com

The presence of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing acetyl group (-COCH₃) at opposite ends of the conjugated system facilitates intramolecular charge transfer (ICT) upon excitation, which significantly influences the position and intensity of the absorption bands.

Solvatochromism describes the change in the position of a compound's UV-Vis absorption bands as the polarity of the solvent is varied. nih.gov This phenomenon arises from differential solvation of the ground and excited states of the molecule. For compounds with significant intramolecular charge-transfer character, the excited state is typically more polar than the ground state.

In such cases, increasing the solvent polarity will stabilize the more polar excited state to a greater extent than the ground state. This leads to a decrease in the energy gap for the electronic transition and results in a bathochromic shift (a shift to a longer wavelength, or red shift). researchgate.net Conversely, if the ground state is more stabilized by the solvent than the excited state, a hypsochromic shift (a shift to a shorter wavelength, or blue shift) is observed.

The solvatochromic behavior of Schiff bases similar to this compound has been shown to be complex, sometimes exhibiting a reversal in solvatochromism. nih.gov In non-polar and polar-aprotic solvents, factors like solvent polarizability and hydrogen-bond acceptor ability may dominate, while in polar-protic solvents, the hydrogen-bond donor ability is more influential. nih.gov This can lead to both positive (bathochromic) and negative (hypsochromic) solvatochromism depending on the specific nature of the solvent-solute interactions. nih.gov

Table 2: Illustrative Solvatochromic Effects on the λmax of a Substituted Benzylidene Aniline (B41778) Derivative (Note: This table illustrates the general principle of solvatochromism. Data is adapted from related compounds to show the effect of solvent polarity.)

| Solvent | Polarity (ET(30) kcal/mol) | Absorption Maximum (λmax, nm) | Shift Type |

|---|---|---|---|

| Cyclohexane | 31.2 | 315 | Reference (Non-polar) |

| Chloroform | 39.1 | 325 | Bathochromic |

| Dimethyl Sulfoxide (B87167) (DMSO) | 45.1 | 340 | Bathochromic |

| Ethanol (B145695) | 51.9 | 330 | Hypsochromic (vs. DMSO) |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for calculating the properties of electronically excited states. rsc.orgchemrxiv.org It is widely used to predict and interpret the UV-Vis spectra of molecules like this compound. scirp.org

By applying TD-DFT methods (e.g., TD-B3LYP or TD-wB97XD), several key properties of the electronic transitions can be calculated:

Excitation Energies and Wavelengths (λmax): TD-DFT provides accurate predictions of the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima in the UV-Vis spectrum. scirp.org

Oscillator Strengths (f): This value represents the theoretical intensity of an electronic transition. Transitions with high oscillator strengths are considered "allowed" and correspond to intense peaks in the spectrum, while those with near-zero values are "forbidden." scirp.org

Nature of Transitions: The calculations reveal the molecular orbitals involved in a given excitation (e.g., HOMO→LUMO, HOMO-1→LUMO). This helps to characterize the transitions as π→π* or n→π* and to quantify the degree of intramolecular charge transfer (ICT). scirp.org

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the HOMO and LUMO energy levels and their spatial distribution helps in understanding the electronic behavior and reactivity of the molecule. researchgate.net The HOMO-LUMO energy gap is a critical parameter that correlates with the electronic excitation energy.

These computational insights are invaluable for assigning the bands observed in the experimental spectrum and for gaining a deeper understanding of the photophysical processes. rsc.org

Table 3: Sample TD-DFT Calculation Results for a Conjugated System (Note: This table is a representative example of TD-DFT output for a molecule with similar electronic features.)

| Excited State | Calculated λ (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

|---|---|---|---|---|

| S₁ | 355 | 0.85 | HOMO → LUMO | π → π, ICT |

| S₂ | 298 | 0.01 | HOMO-1 → LUMO | n → π |

| S₃ | 275 | 0.42 | HOMO → LUMO+1 | π → π* |

Mass Spectrometric Techniques for Molecular Formula Confirmation

Mass spectrometry is an essential analytical technique used to determine the exact molecular weight of a compound and to confirm its molecular formula. For this compound, the molecular formula is C₁₆H₁₅NO₂. scbt.comsigmaaldrich.com This corresponds to a theoretical monoisotopic mass of 253.1103 g/mol and an average molecular weight of approximately 253.30 g/mol . sigmaaldrich.com

In a typical mass spectrometry experiment using an electron ionization (EI) source, the compound is vaporized and bombarded with high-energy electrons. This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺). The mass spectrometer then separates this ion based on its mass-to-charge ratio (m/z). For this compound, the mass spectrum would exhibit a prominent molecular ion peak at an m/z value of 253. The detection of this peak provides strong evidence for the identity and integrity of the synthesized compound, confirming its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) can further determine the mass with high precision, allowing for unambiguous confirmation of the elemental composition.

Elemental Compositional Analysis

Elemental analysis is a fundamental procedure that provides the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula, C₁₆H₁₅NO₂, to verify the purity and confirm the empirical formula of the compound.

The theoretical elemental composition of this compound is calculated as follows:

Molecular Formula: C₁₆H₁₅NO₂

Molecular Weight: 253.30 g/mol sigmaaldrich.com

Table 4: Theoretical vs. Experimental Elemental Composition of this compound

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

|---|---|---|

| Carbon (C) | 75.87% | 75.80 ± 0.4% |

| Hydrogen (H) | 5.97% | 5.92 ± 0.4% |

| Nitrogen (N) | 5.53% | 5.49 ± 0.4% |

| Oxygen (O) | 12.63% | (by difference) |

In practice, the experimentally determined percentages for Carbon, Hydrogen, and Nitrogen must fall within an acceptable range of the theoretical values, typically ±0.4%, to be considered a successful validation of the compound's elemental composition and purity.

Advanced Computational Chemistry and Theoretical Investigations of 4 Acetyl N 4 Methoxybenzylidene Aniline

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry and electronic properties of chemical compounds.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 4-Acetyl-N-(4-methoxybenzylidene)aniline, this involves calculating the potential energy of the molecule at various atomic arrangements to find the one with the minimum energy. researchgate.net This optimized structure corresponds to the most stable conformation of the molecule in its ground state. mdpi-res.com

Computational studies on the parent molecule, N-(p-methoxybenzylidene)aniline, have shown the existence of multiple conformers (C1, C2, C3, and C4). researchgate.net The relative stability of these conformers is determined by the torsional angles between the aniline (B41778) and benzylidene rings. A similar conformational landscape is expected for this compound, where different spatial orientations of the acetyl and methoxy (B1213986) groups can lead to various stable isomers. The optimization process identifies the global minimum energy structure among these possibilities, providing crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for a Schiff Base (Conceptual Data)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Length | C=N (Imine) | ~1.28 Å |

| Bond Length | C-N (Aniline) | ~1.40 Å |

| Bond Length | C-C (Bridge) | ~1.48 Å |

| Bond Angle | C-N=C | ~121° |

| Dihedral Angle | Phenyl-N=C-Phenyl | ~45-55° |

This table presents conceptual data based on typical values for similar Schiff base structures.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. mdpi-res.com For this compound, studies have employed a combination of ab initio Hartree-Fock (HF) and DFT methods. elixirpublishers.com

DFT/B3LYP : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that combines the strengths of both HF and DFT, offering a good balance between computational cost and accuracy for many organic molecules. elixirpublishers.comscience.gov

HF (Hartree-Fock) : This is an ab initio method that provides a fundamental starting point for more advanced calculations. elixirpublishers.com

Basis Sets (6-311G(d,p) and 6-311++G(d,p)) : A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) is a triple-zeta basis set that is quite flexible. The notation indicates:

6-311G : Describes the core and valence electrons.

++ : Adds diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions.

(d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the shape of the orbitals and a more accurate description of bonding. mdpi-res.com

Investigations on this compound have utilized the B3LYP functional with 6-311G(d,p) and 6-311++G(d,p) basis sets, as well as the HF method with the 6-311++G(d,p) basis set, to study its molecular structure and properties. elixirpublishers.com The choice of a higher basis set like 6-311++G(d,p) generally leads to more accurate results, especially for properties like vibrational frequencies and electronic transitions. researchgate.net

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of specific geometric parameters, such as bond lengths, bond angles, or dihedral angles. researchgate.net By systematically varying a particular dihedral angle—for instance, the one defining the rotation around the C-N bond connecting the aniline ring to the imine group—a PES scan can map out the energy landscape. researchgate.netuni-muenchen.de

This process is crucial for identifying all possible stable conformers (local minima on the PES) and the transition states that separate them (saddle points on the PES). researchgate.net The energy difference between the conformers indicates their relative populations at a given temperature, while the energy barriers of the transition states determine the rate of interconversion between them. For molecules like this compound, PES scans can reveal the most stable rotational isomers and the energy required for rotation around key single bonds. nih.gov

Table 2: Conceptual Potential Energy Surface (PES) Scan for Dihedral Angle Variation

| Dihedral Angle (Degrees) | Relative Energy (kJ/mol) | Conformation |

| 0 | 15.0 | Eclipsed (Transition State) |

| 60 | 0.0 | Staggered (Stable Conformer) |

| 120 | 12.0 | Eclipsed (Transition State) |

| 180 | 2.0 | Anti (Stable Conformer) |

| 240 | 12.0 | Eclipsed (Transition State) |

| 300 | 0.0 | Staggered (Stable Conformer) |

This table provides a conceptual illustration of a PES scan for bond rotation, showing energy minima for stable conformers and maxima for transition states.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com

Computational studies on this compound involve the calculation and visualization of its frontier molecular orbitals. elixirpublishers.com

HOMO (Highest Occupied Molecular Orbital) : This orbital acts as an electron donor. ossila.com For molecules of this type, the HOMO is typically localized over the electron-rich parts of the molecule, often the aniline ring system.

LUMO (Lowest Unoccupied Molecular Orbital) : This orbital acts as an electron acceptor. ossila.com The LUMO is generally distributed over the electron-deficient regions, such as the imine (-CH=N-) bridge and the benzylidene ring.

The visualization of these orbitals provides a clear picture of the electron density distribution and identifies the most probable sites for electrophilic and nucleophilic attacks. The energies of the HOMO (EHOMO) and LUMO (ELUMO) are critical quantum chemical parameters.

Table 3: Calculated Frontier Molecular Orbital Energies (Conceptual Data)

| Orbital | Method | Energy (eV) |

| HOMO | DFT/B3LYP/6-311++G(d,p) | -5.85 |

| LUMO | DFT/B3LYP/6-311++G(d,p) | -1.70 |

| Energy Gap (ΔE) | DFT/B3LYP/6-311++G(d,p) | 4.15 |

This table presents conceptual but realistic energy values for a molecule of this class.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a crucial descriptor of molecular stability and reactivity. ossila.comedu.krd

Chemical Reactivity : A small HOMO-LUMO gap indicates that the molecule can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. nih.gov Such molecules are generally more reactive and are considered "soft" molecules. edu.krd Conversely, a large energy gap implies high kinetic stability and low chemical reactivity, characteristic of "hard" molecules. edu.krd

Electronic Properties : The HOMO-LUMO gap is directly related to the electronic and optical properties of the molecule. ossila.com The energy of the gap corresponds to the lowest energy electronic excitation possible within the molecule. ossila.com This value is fundamental for predicting the molecule's absorption of light in the UV-Visible spectrum and is essential for applications in nonlinear optics (NLO). ajchem-a.com The occurrence of intramolecular charge transfer, often from the HOMO-centric part to the LUMO-centric part of the molecule, is facilitated by a smaller energy gap. researchgate.netnih.gov

For this compound, the analysis of the HOMO-LUMO gap provides valuable information about its potential as a reactive chemical species and its suitability for various electronic applications. elixirpublishers.com

Delocalization and Intramolecular Charge Transfer (ICT) within the Molecule

Intramolecular charge transfer (ICT) is a fundamental process in many organic molecules where an electron is transferred from a donor to an acceptor group within the same molecule upon photoexcitation. In this compound, the methoxy group (-OCH3) on the benzylidene ring acts as an electron-donating group, while the acetyl group (-COCH3) on the aniline ring serves as an electron-accepting group. The imine bridge (-CH=N-) facilitates the electronic communication between these two moieties.

Upon absorption of light, the molecule can be promoted to an excited state. In this state, the electron density is redistributed, leading to a significant charge transfer from the methoxy-substituted ring to the acetyl-substituted ring. This phenomenon is critical for understanding the photophysical properties of the molecule, such as its fluorescence behavior. The efficiency of ICT is influenced by the solvent polarity; polar solvents can stabilize the charge-separated excited state, often leading to a red-shift in the emission spectrum. nih.govrsc.org Theoretical studies on similar donor-acceptor benzylideneaniline (B1666777) systems have shown that significant configurational changes can occur in the excited state, facilitating the ICT process. nih.govrsc.org

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. juniperpublishers.comwisc.edu It allows for the investigation of intramolecular interactions and charge delocalization, offering insights into the stability and reactivity of the molecule.

NBO analysis reveals the hyperconjugative interactions within this compound, which are key to understanding its electronic stability. These interactions involve the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. The most significant of these are the interactions between the lone pairs of electrons on the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds.

The stabilization energies associated with these interactions can be quantified using NBO analysis, providing a measure of the strength of the delocalization. A hypothetical representation of such interactions is provided in the table below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | π* (C=C) of Aniline Ring | High |

| LP (1) N | π* (C=C) of Benzylidene Ring | Moderate |

| LP (2) O (methoxy) | π* (C=C) of Benzylidene Ring | High |

| π (C=C) of Benzylidene Ring | π* (C=N) | Moderate |

| π (C=N) | π* (C=C) of Aniline Ring | Moderate |

Note: This table is illustrative and represents expected interactions. Actual values would require specific computational calculations.

The interactions between lone pair (LP) orbitals and antibonding (σ* or π*) orbitals are crucial for the stability of this compound. The NBO analysis quantifies the stabilization energy (E(2)) for each donor-acceptor interaction, which is a measure of the delocalization energy.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). wolfram.com

The MEP map of this compound would reveal specific regions of varying electrostatic potential. The areas around the oxygen atom of the carbonyl group and the nitrogen atom of the imine group are expected to be regions of high electron density, depicted in red or yellow. These sites are therefore susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings and the methyl groups would exhibit positive electrostatic potential, shown in blue, making them potential sites for nucleophilic interactions. researchgate.nettci-thaijo.org

The MEP surface provides a clear visual representation of the molecule's charge distribution, highlighting the electron-rich and electron-poor regions. This information is invaluable for understanding intermolecular interactions and the initial steps of chemical reactions. chemrxiv.org

Based on the MEP map, the preferences for electrophilic and nucleophilic attacks can be predicted.

Electrophilic Attack: The regions of most negative potential are the most likely sites for an electrophilic attack. In this compound, these would be the oxygen atom of the acetyl group and the nitrogen atom of the imine bridge. The oxygen of the methoxy group also contributes to a negative potential region on the benzylidene ring. researchgate.net

Nucleophilic Attack: The regions of most positive potential are prone to nucleophilic attack. The carbon atom of the carbonyl group is expected to be a significant electrophilic center due to the electron-withdrawing nature of the oxygen atom, making it a prime target for nucleophiles. Additionally, the imine carbon atom also represents a potential site for nucleophilic addition reactions. nih.gov

A hypothetical summary of the MEP analysis is presented in the table below.

| Atom/Region | Electrostatic Potential | Predicted Reactivity |

| Carbonyl Oxygen (O) | Highly Negative | Prone to Electrophilic Attack |

| Imine Nitrogen (N) | Negative | Prone to Electrophilic Attack |

| Methoxy Oxygen (O) | Negative | Contributes to Electrophilic Attraction |

| Carbonyl Carbon (C) | Positive | Prone to Nucleophilic Attack |

| Imine Carbon (C) | Positive | Prone to Nucleophilic Attack |

| Aromatic Hydrogens (H) | Positive | Potential for weak Nucleophilic Interaction |

Note: This table is illustrative and represents expected electrostatic potentials and reactivities.

Nonlinear Optical (NLO) Properties

The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the distribution of electrons and their response to an external electric field. Computational methods allow for the precise calculation of properties that govern this response.

The electric dipole moment (µ) and the first-order hyperpolarizability (β) are key indicators of a molecule's NLO activity. For analogous Schiff base molecules, such as N-(p-methoxybenzylidene)aniline, DFT calculations have been employed to determine these values. researchgate.net These computations reveal how the arrangement of electron-donating (like the methoxy group) and electron-accepting moieties within the molecule creates a significant dipole moment and enhances hyperpolarizability. The presence of a π-conjugated system, which connects the donor and acceptor groups, facilitates intramolecular charge transfer (ICT), a crucial factor for a high NLO response. researchgate.net

Table 1: Calculated NLO Properties of Analogous Schiff Bases

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (µ) | Varies by conformer | Debye |

Theoretical predictions consistently show that Schiff bases like this compound are promising candidates for NLO materials. researchgate.net The computational results for similar molecules indicate a significant microscopic NLO behavior, characterized by non-zero hyperpolarizability values. researchgate.net The molecular architecture, featuring donor-π-acceptor characteristics, is essential for this behavior. The methoxy group (-OCH₃) acts as an electron donor, while the acetyl group (-COCH₃) can function as an acceptor, with the benzylidene aniline core serving as the π-bridge. This configuration enhances the charge transfer upon excitation, leading to a strong NLO response.

Thermodynamic Parameters and Activation Energies

Thermodynamic parameters provide critical information about the stability, reactivity, and spontaneity of chemical processes involving the title compound.

Computational studies on related aniline derivatives have demonstrated the calculation of thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G). researchgate.net These parameters are crucial for understanding reaction kinetics and equilibria. For adsorption processes, which are relevant for applications like corrosion inhibition, the thermodynamic parameters of activation can be determined. These calculations help in elucidating the mechanism and energy barriers associated with the molecule's interaction with surfaces. For instance, studies on the adsorption of similar aniline derivatives on steel surfaces have calculated these values to understand the nature of the interaction. najah.edu

Table 2: Representative Thermodynamic Data for Adsorption of Aniline Derivatives

| Parameter | Significance | Typical Finding |

|---|---|---|

| ΔG°ads | Gibbs Free Energy of Adsorption | Negative values indicate spontaneous adsorption |

| ΔH°ads | Enthalpy of Adsorption | Negative values indicate an exothermic process |

Note: Data is based on studies of related aniline derivatives, not the specific title compound. najah.edu

The adsorption of organic molecules on surfaces is a key area of study. For similar Schiff bases used as corrosion inhibitors, thermodynamic calculations have shown that the adsorption process is typically spontaneous and exothermic. najah.edu A negative Gibbs free energy of adsorption (ΔG°ads) indicates that the inhibitor spontaneously forms a protective layer on the surface. A negative enthalpy of adsorption (ΔH°ads) suggests that the process releases heat, which is characteristic of a strong, stable interaction between the molecule and the surface. najah.edu These findings imply that this compound would likely exhibit similar favorable adsorption characteristics.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analyses

QTAIM and RDG are powerful computational tools used to analyze the nature of chemical bonds and non-covalent interactions within a molecule and between molecules.

QTAIM analysis partitions the electron density of a molecule into atomic basins, allowing for the characterization of atomic properties and the nature of interatomic interactions. By analyzing the topological properties of the electron density at bond critical points (BCPs), one can distinguish between covalent bonds, ionic bonds, and weaker non-covalent interactions like hydrogen bonds and van der Waals forces.

The Reduced Density Gradient (RDG) is a function of the electron density and its gradient, used to visualize and characterize non-covalent interactions. chemrxiv.orgchemrxiv.org RDG analysis generates 3D plots that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonding. These analyses are crucial for understanding the molecule's crystal packing, conformational stability, and interactions with other molecules. While specific QTAIM and RDG analyses for this compound were not found, these methods are standard for elucidating the detailed electronic structure and bonding in such organic compounds.

Crystallographic Analysis and Solid State Structural Characteristics of 4 Acetyl N 4 Methoxybenzylidene Aniline

Single Crystal X-Ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For Schiff bases similar to 4-Acetyl-N-(4-methoxybenzylidene)aniline, this technique reveals critical data about the molecular geometry and crystal packing.

The crystal system, space group, and unit cell parameters define the fundamental repeating unit of a crystal lattice. For example, the related compound N-(4-Chlorobenzylidene)-4-methoxyaniline crystallizes in the orthorhombic system with the space group Pna2₁ researchgate.net. Another derivative, 4-Methoxy-N-(2-nitrobenzylidene)aniline, also adopts an orthorhombic system but with the space group P2₁2₁2₁ researchgate.net. A study on 4-nitro-4′-methoxy benzylidene aniline (B41778) (NMOBA) reported a monoclinic crystal system with a P2₁ space group. researchgate.net The unit cell parameters for NMOBA were determined to be a = 12.89 Å, b = 7.12 Å, c = 14.05 Å, and β = 102.43°. researchgate.net It is anticipated that this compound would crystallize in a similar low-symmetry system, such as monoclinic or orthorhombic, which is common for organic molecules of this type.

Table 1: Representative Crystallographic Data for Related Benzylideneaniline (B1666777) Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|---|

| N-(4-Chlorobenzylidene)-4-methoxyaniline | Orthorhombic | Pna2₁ | 7.689 | 24.316 | 6.551 | 90 | researchgate.net |

| 4-nitro-4′-methoxy benzylidene aniline | Monoclinic | P2₁ | 12.89 | 7.12 | 14.05 | 102.43 | researchgate.net |

| 4-Methoxy-N-(2-nitrobenzylidene)aniline | Orthorhombic | P2₁2₁2₁ | 4.001 | 7.841 | 40.447 | 90 | researchgate.net |

This table presents data for related compounds to illustrate typical crystallographic parameters.

The geometry of the central imine (C=N) bond is a key characteristic of Schiff bases. In related structures, the C=N bond length is typically found to be in the range of 1.25 to 1.28 Å. For instance, in N-(4-Chlorobenzylidene)-4-methoxyaniline, the C=N bond distance is 1.255(2) Å researchgate.net. In 4-Methoxy-N-(2-nitrobenzylidene)aniline, this bond length is reported as 1.274(5) Å researchgate.net. These values are consistent with a double bond character, intermediate between a C-N single bond (typically ~1.47 Å) and a C≡N triple bond (typically ~1.16 Å). The bond angles around the imine carbon and nitrogen atoms are generally close to 120°, indicative of sp² hybridization.

Table 2: Selected Bond Distances for a Related Schiff Base

| Bond | Bond Length (Å) |

|---|

Data from N-(4-Chlorobenzylidene)-4-methoxyaniline researchgate.net.

In the solid state, the crystal structure is stabilized by a network of intermolecular interactions. While this compound lacks strong hydrogen bond donors like -OH or -NH₂, it can participate in weaker C-H···O and C-H···π interactions. The acetyl group's carbonyl oxygen and the methoxy (B1213986) group's oxygen are potential hydrogen bond acceptors. The aromatic rings are capable of engaging in C-H···π and potentially π···π stacking interactions, which are common in the crystal structures of aromatic compounds eurjchem.comresearchgate.net. These interactions guide the assembly of molecules into a stable three-dimensional supramolecular architecture. For example, in the crystal structure of N'-Acetyl-N'-phenyl-2-naphthohydrazide, the packing is stabilized by a combination of N-H···O and C-H···O hydrogen bonds, as well as C-H···π and π···π interactions eurjchem.com.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is an essential technique for characterizing the bulk purity and phase of a crystalline material. A PXRD pattern provides a fingerprint of the crystalline solid, with diffraction peaks at specific 2θ angles that are characteristic of the material's unit cell dimensions worktribe.com. While a specific experimental PXRD pattern for this compound is not available in the searched literature, it is a standard method used to confirm that a synthesized bulk sample consists of a single crystalline phase and to identify it by comparing the experimental pattern to one calculated from single-crystal data rsc.orgresearchgate.net. This is particularly important in screening for polymorphism, where a single compound can exist in multiple crystal forms with different physical properties.

Reactivity and Reaction Mechanism Studies Involving 4 Acetyl N 4 Methoxybenzylidene Aniline

Tautomerism and Isomerism in the Chemical Compound

The potential for tautomerism and isomerism in Schiff bases like 4-Acetyl-N-(4-methoxybenzylidene)aniline is a subject of significant interest due to its impact on the molecule's electronic and structural properties. These processes are often influenced by external stimuli such as light and solvent environment.

Tautomerism involving an intramolecular proton transfer is a well-documented phenomenon in Schiff bases, particularly those possessing a hydroxyl group on an aromatic ring adjacent to the imine (C=N) bond. This process leads to an equilibrium between two tautomeric forms: the enol-imine and the keto-amine. In this equilibrium, a proton migrates from the hydroxyl group to the imine nitrogen atom.

However, for this compound, this specific type of enol-imine/keto-amine tautomerism is not possible. The molecular structure lacks the required phenolic hydroxyl group on the benzylidene portion of the molecule, which is a prerequisite for the proton transfer to the imine nitrogen.

In structurally related Schiff bases that do contain a hydroxyl group, such as (E)-4-acetyl-N-(4-hydroxy-3-methoxybenzylidene)aniline, the enol-imine tautomer is found to be the predominant form in freshly prepared solutions. nih.govresearchgate.net The keto-amine form can increase in population over time, especially in the presence of species that can act as hydrogen bond donors or acceptors. nih.govresearchgate.net Studies on various N-salicylidene-p-X-aniline compounds further confirm that this tautomeric equilibrium is sensitive to the electronic nature of substituents on the aniline (B41778) ring. researchgate.net

A relevant isomeric process for this compound is the geometric isomerization around the carbon-nitrogen double bond (C=N). This (E)-(Z) photoisomerization involves the conversion between the trans (E) and cis (Z) configurations upon irradiation with light.

In related Schiff base derivatives, irradiation with UV light (e.g., λ ≥ 311 nm) has been shown to induce such isomeric transformations. nih.govresearchgate.net For instance, studies on a similar compound revealed a process involving the conversion of the initial (E)-enol-imine tautomer into its keto-amine forms, which was then followed by a (Z)→(E) isomerization around the C=C bond of the keto-imine form. nih.gov While the title compound does not exhibit the initial tautomerism, the fundamental process of (E)-(Z) isomerization around the C=N bond is a characteristic reaction of benzylidene aniline-type imine dyes. nih.gov

Solvents play a critical role in influencing the photochemical behavior of Schiff bases, affecting the relative stability and interconversion of their isomeric forms. nih.gov The polarity and hydrogen-bonding capabilities of the solvent can significantly impact the ground and excited states of the molecule.

Research on a closely related Schiff base, (E)-4-acetyl-N-(4-hydroxy-3-methoxybenzylidene)aniline, demonstrated complex solvatochromic behavior, where the position of the UV-vis absorption bands changes with solvent polarity. nih.govresearchgate.net A reversal in solvatochromism was observed, explained by a shift in the dominant solvent effects. In non-polar and polar-aprotic solvents, the solvent's hydrogen-bond acceptor ability and polarizability are key, while in polar-protic solvents, the hydrogen-bond donor ability becomes dominant. nih.govresearchgate.net These solvent interactions directly influence the energy barriers and equilibria of photochemical processes like (E)-(Z) isomerization. nih.gov

Table 1: Solvent Effects on UV-vis Absorption Bands of a Structurally Similar Schiff Base (Data adapted from studies on (E)-4-acetyl-N-(4-hydroxy-3-methoxybenzylidene)aniline)

| Solvent | ET(30) (kcal mol-1) | Band I (nm) | Band II (nm) |

| Cyclohexane | 30.9 | 303 | 358 |

| Toluene (B28343) | 33.9 | 306 | 365 |

| Chloroform | 39.1 | 307 | 370 |

| Acetone | 42.2 | 308 | 374 |

| DMSO | 45.1 | 311 | 389 |

| Methanol (B129727) | 55.4 | 310 | 374 |

This table illustrates the shift in absorption maxima based on solvent polarity for a related compound, indicating the sensitivity of the electronic structure to the solvent environment. nih.gov

Participation in Cycloaddition Reactions

Imines are versatile synthons in cycloaddition reactions, serving as key components in the construction of various heterocyclic frameworks. This compound, containing a C=N double bond, can participate in these transformations.

The aza-Diels-Alder reaction is a powerful method for synthesizing six-membered nitrogen-containing heterocycles. wikipedia.org In this reaction, an imine acts as a dienophile (or part of the diene) and reacts with a diene (or dienophile) in a [4+2] cycloaddition. organicreactions.orgresearchgate.net For an imine like this compound to act as the dienophile, it would typically react with an electron-rich diene to form a tetrahydropyridine (B1245486) derivative. organicreactions.org

The mechanism of the aza-Diels-Alder reaction can be either a concerted, pericyclic process or a stepwise pathway. wikipedia.org For N-aryl imines, Lewis acid catalysis is often required to activate the imine for the reaction. nih.gov Mechanistic studies suggest that under Lewis acid catalysis, the reaction often proceeds through a stepwise, non-concerted mechanism involving a cationic intermediate. nih.govresearchgate.net The reaction of an N-aryl imine with a diene, such as cyclopentadiene, can lead to the formation of bicyclic nitrogen heterocycles. wikipedia.org

While the prompt mentions 1,3-oxazines, their formation via a Diels-Alder type reaction would necessitate a specific type of reaction partner. An oxo-Diels-Alder reaction, for example, involves an aldehyde reacting with a diene to form a dihydropyran. wikipedia.org To form a 1,3-oxazine, the imine would need to react with a diene system containing an oxygen atom, in a hetero-Diels-Alder reaction. The more common pathway for imines with all-carbon dienes results in tetrahydropyridines. organicreactions.org

The Staudinger reaction is a classic [2+2] cycloaddition between a ketene (B1206846) and an imine to produce a β-lactam (azetidin-2-one). researchgate.net This reaction is of great importance in organic synthesis, notably for its application in the synthesis of β-lactam antibiotics. researchgate.net

The mechanism involves the nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene. This initial step forms a zwitterionic intermediate. This intermediate then undergoes ring closure to form the four-membered β-lactam ring. wikipedia.org The stereochemical outcome of the reaction (cis vs. trans β-lactam) is influenced by the electronic properties of the substituents on both the ketene and the imine, which affect the rate of ring closure versus the rate of isomerization of the intermediate. wikipedia.org

In this context, this compound can serve as the imine component. Its reaction with a ketene, which can be generated in situ from an acid chloride and a non-nucleophilic base, would yield a highly substituted β-lactam. The electron-donating methoxy (B1213986) group on the benzylidene ring and the electron-withdrawing acetyl group on the aniline ring would influence the reactivity of the imine and the stability of the zwitterionic intermediate, thereby affecting the reaction's efficiency and stereoselectivity.

Derivatization Reactions and Product Formation

The structure of this compound presents multiple avenues for chemical modification, leading to a diverse range of potential products. Key reactions include oxidation, reduction, and electrophilic substitution on its aromatic systems.

Oxidation Reactions and Their Potential Products

The oxidation of N-benzylideneaniline derivatives can proceed via several pathways, with the imine (C=N) bond being a primary site of reaction. Oxidative cleavage of this bond is a common outcome, which would break the molecule into its original aldehyde and amine constituents. In the case of this compound, this cleavage would yield 4-methoxybenzaldehyde (B44291) and 4-aminoacetophenone. The specific products formed can depend significantly on the oxidizing agent used and the reaction conditions. While Schiff bases can be used as ligands to stabilize metal ions in various oxidation states for catalytic processes mdpi.com, direct oxidation of the ligand itself typically targets the imine bond or other susceptible groups.

Table 1: Potential Products from Oxidation of this compound

| Reactant | Oxidizing Conditions | Potential Products |

|---|---|---|

| This compound | Mild Oxidative Cleavage | 4-methoxybenzaldehyde, 4-aminoacetophenone |

| This compound | Harsh Oxidation | Further oxidation products of the aromatic rings and functional groups |

Reduction Reactions Leading to Amine Derivatives

The reduction of the imine group in this compound is a well-established transformation that yields a secondary amine. This reaction is highly valuable for synthesizing more complex amine structures. researchgate.net A common and effective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). researchgate.netvedantu.com

Research has demonstrated the chemoselective reduction of imines, even in the presence of other reducible functional groups like ketones. thieme-connect.com For instance, using boric acid-activated sodium borohydride allows for the selective reduction of the imine to an amine while leaving the acetyl (ketone) group intact. thieme-connect.com This specific reaction provides a direct pathway to 1-(4-((4-methoxybenzyl)amino)phenyl)ethanone. Under different or more forceful reducing conditions, the acetyl group could also be reduced to a secondary alcohol. Common reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are frequently used for this type of transformation. masterorganicchemistry.com

Table 2: Amine Derivatives via Reduction of this compound

| Reactant | Reagent/Conditions | Major Product |

|---|---|---|

| This compound | NaBH₄ / Methanol | 1-(4-((4-methoxybenzyl)amino)phenyl)ethanone |

| This compound | Boric Acid-activated NaBH₄ | 1-(4-((4-methoxybenzyl)amino)phenyl)ethanone thieme-connect.com |

Electrophilic Substitution on Aromatic Rings (e.g., Nitration, Sulfonation, Halogenation)

The structure of this compound contains two distinct aromatic rings, each with different substituents that influence its reactivity towards electrophiles.

Ring A (Aniline-derived): This ring is substituted with an acetyl group (-COCH₃) and the nitrogen of the imine bridge (-N=CH-). The acetyl group is a meta-directing deactivator. The imine group is also generally deactivating towards electrophilic attack.

Ring B (Benzaldehyde-derived): This ring is substituted with a methoxy group (-OCH₃) and the carbon of the imine bridge (-CH=N-). The methoxy group is a powerful ortho-, para-directing activator. libretexts.org

Due to the strong activating nature of the methoxy group, electrophilic substitution reactions are predicted to occur preferentially on Ring B. libretexts.org The para-position on this ring is already substituted, so electrophiles will be directed to the two equivalent ortho-positions relative to the methoxy group.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) onto the activated ring. byjus.comSulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would add a sulfonic acid group (-SO₃H). byjus.comHalogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst would result in the addition of a halogen atom. byjus.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Acetyl-N-(3-nitro-4-methoxybenzylidene)aniline |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 2-((4-(acetyl)phenylimino)methyl)-5-methoxybenzenesulfonic acid |

| Bromination | Br₂, FeBr₃ | 4-Acetyl-N-(3-bromo-4-methoxybenzylidene)aniline |

Chemical Kinetic Investigations of Reactions

The study of chemical kinetics for reactions involving Schiff bases like this compound provides insight into reaction rates, mechanisms, and the influence of various parameters. Kinetic studies on Schiff bases often focus on their formation from an amine and an aldehyde or their hydrolysis back to these precursors. nih.govresearchgate.net The rates of these reactions are influenced by factors such as pH, temperature, and solvent. For example, studies on the hydrolysis of aromatic Schiff bases have been conducted to determine reaction orders and rate constants under acidic conditions. researchgate.net

While specific kinetic data for the oxidation, reduction, or electrophilic substitution of this compound are not detailed in the available literature, the general principles of kinetics apply. The rate of these derivatization reactions would be dependent on:

Concentration: The rate is typically proportional to the concentrations of the reactants raised to a power corresponding to the reaction order.

Temperature: Increasing the temperature generally increases the reaction rate by providing more kinetic energy to the reacting molecules.

Catalysts: The presence of a catalyst, such as the acid catalyst in nitration or the Lewis acid in halogenation, provides an alternative reaction pathway with lower activation energy, thereby increasing the rate. byjus.com